molecular formula C5H14Cl2N2 B8183943 [cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride

[cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride

Cat. No.: B8183943
M. Wt: 173.08 g/mol
InChI Key: CEFAWHWAKPTGEL-QGAATHCOSA-N
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Description

[cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cyclopropane ring and subsequent functionalization.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in high purity. The exact methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions can occur at the aminomethyl group, where various substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines.

Scientific Research Applications

Chemistry: In chemistry, [cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of cyclopropyl groups with enzymes and other biomolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high reactivity and stability.

Mechanism of Action

The mechanism of action of [cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their conformation and activity. This compound may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

    [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride: This is a stereoisomer of the compound, differing in the spatial arrangement of the aminomethyl group.

    Cyclopropylamine: A simpler compound containing the cyclopropyl group without additional functionalization.

    Cyclopropylmethanamine: Another related compound with a different substitution pattern on the cyclopropane ring.

Uniqueness: The uniqueness of [cis-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride lies in its specific stereochemistry and functional groups. The cis configuration of the aminomethyl group relative to the cyclopropane ring imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(1S,2R)-2-(aminomethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-2-4-1-5(4)3-7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFAWHWAKPTGEL-QGAATHCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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